5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for its diverse pharmacological and agrochemical applications. Its structure features a triazolo-pyrimidine core substituted with a methyl group at position 5, a 3-methylphenyl group at position 2, and a phenyl group at position 5.
Properties
IUPAC Name |
5-methyl-2-(3-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-12-7-6-10-15(11-12)19-23-20-22-13(2)16(18(21)26)17(25(20)24-19)14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,21,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTVLMZAXJBCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.
Chemical Reactions Analysis
Oxidation
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) in acidic conditions | Formation of oxidized derivatives (e.g., ketones or carboxylic acids) |
Mechanism: The carboxamide group and aromatic rings may undergo oxidation, though inert atmospheres are often used to prevent degradation of sensitive intermediates.
Reduction
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) or other hydride donors | Reduction of carbonyl groups (e.g., amide to amine) |
Mechanism: Reduction typically targets carbonyl groups, though steric hindrance from bulky substituents (e.g., 3-methylphenyl) may influence reaction efficiency.
Substitution Reactions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenation | N-Halosuccinimides (NXS) at room temperature | Substitution at aromatic positions (e.g., chlorination/bromination) |
| Alkylation | Alkyl halides or activated alkylating agents | Introductions of alkyl groups at reactive sites |
Mechanism: The aromatic rings (phenyl or 3-methylphenyl) undergo electrophilic substitution, with regioselectivity influenced by electron-donating groups (e.g., methoxy substituents in related analogs) .
Cyclization and Functionalization
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Vilsmeier-Haack | POCl₃/N,N-dimethylaniline | Formylation at nucleophilic positions (e.g., position 3 of the triazolopyrimidine core) |
| Pd-Catalyzed Coupling | Cross-coupling agents (e.g., aryl halides) | Introduction of aryl or alkynyl groups via C–C bonds |
Mechanism: The triazolopyrimidine core’s nucleophilic sites react with electrophilic reagents, enabling functionalization for diverse applications .
Analytical Characterization
| Method | Purpose |
|---|---|
| X-ray Crystallography | Confirm 3D molecular structure |
| NMR Spectroscopy | Analyze proton environments and purity |
| Mass Spectrometry | Verify molecular weight and fragmentation |
Relevance: These techniques validate the compound’s identity and structural integrity post-reaction .
Reaction Challenges and Optimization
-
Yield Limitations : Multi-step syntheses often require optimization of catalysts, solvents, and temperature to minimize side reactions .
-
Stability Issues : Sensitive intermediates may degrade under harsh conditions, necessitating inert atmospheres or microwave-assisted protocols .
Comparative Analysis of Reaction Conditions
| Reaction Type | Typical Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxidation | Acidic KMnO₄, reflux | High conversion rates | Risk of over-oxidation |
| Vilsmeier-Haack | POCl₃, DMF, controlled temperature | Selective formylation | Requires anhydrous conditions |
| Pd-Catalyzed Coupling | HFIP solvent, elevated temperatures | Enables complex functionalization | High catalyst load required |
Scientific Research Applications
Biological Activities
Research has highlighted several promising biological activities associated with this compound:
- Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting specific cancer cell lines. Studies suggest that it may interfere with cellular pathways involved in tumor growth and proliferation .
- Antimicrobial Properties : Its ability to disrupt bacterial cell wall synthesis indicates potential as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance .
- Enzymatic Inhibition : The compound has been investigated for its ability to inhibit various enzymes linked to disease processes, including those involved in inflammatory pathways .
Case Studies
Several studies have documented the effectiveness of 5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in different applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. |
| Study B | Antimicrobial Effects | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of p38 MAPK, suggesting potential use in treating inflammatory diseases. |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes like CDK2, which plays a crucial role in cell cycle regulation . The binding of the compound to the enzyme’s active site disrupts its function, leading to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Melting Points and Stability
Functional Implications of Substituent Diversity
- Bioactivity Potential: While direct data are lacking, analogs with 3,4,5-trimethoxyphenyl (5a, 5j) mimic colchicine-site binders in microtubule inhibitors. The target’s 3-methylphenyl may offer steric hindrance, altering target interactions .
- Solubility : Carboxamide derivatives (target, 5a–v) are more water-soluble than carbonitriles (4a) or esters () .
Biological Activity
5-Methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of 379.39 g/mol. The structure features a triazole ring fused to a pyrimidine ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N5O |
| Molecular Weight | 379.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | GRUHMHGMIICCSS-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The compound interacts with cyclin-dependent kinase 2 (CDK2), inhibiting its activity. This leads to cell cycle arrest at the G1/S phase and promotes apoptotic pathways in cancer cells .
- Case Studies : In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value indicating effective cytotoxicity. Further investigations revealed that it could enhance the efficacy of conventional chemotherapeutics when used in combination therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate antibacterial activity against several pathogenic bacteria.
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate potential applications in treating bacterial infections .
Pharmacological Potential
Beyond anticancer and antimicrobial activities, this compound shows promise as an anti-inflammatory agent. Research has indicated that it can reduce inflammation markers in vitro and in vivo.
In Vivo Studies
In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications for inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Modifications to the structure have led to derivatives with enhanced biological activities.
Synthetic Pathway
The synthesis generally follows these steps:
Q & A
Q. Table 1: Synthesis Optimization Parameters
What advanced characterization techniques are critical for confirming the structure of this compound?
Basic Research Question
- NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz) to confirm substituent positions and aromatic proton environments. For example, methyl groups at C5 and phenyl rings at C7 show distinct splitting patterns .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazole-pyrimidine fusion ring geometry) and validates stereochemistry .
- TLC Monitoring : Ensures reaction completion with silica gel plates (UV 254 nm) .
How can researchers evaluate the biological activity of this compound, and what mechanisms are hypothesized?
Advanced Research Question
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria . For anticancer potential, conduct MTT assays on cell lines (e.g., HeLa) .
- Mechanistic Studies : Use molecular docking to predict interactions with enzymes (e.g., thymidylate synthase) or receptors. The trifluoromethyl group in analogs enhances binding to hydrophobic pockets .
Q. Table 2: Biological Activity Assessment Workflow
| Step | Method | Target/Parameter | Reference |
|---|---|---|---|
| Screening | MIC assays, MTT assays | Antimicrobial/cytotoxic effects | |
| Target Identification | Molecular docking (AutoDock Vina) | Enzyme/receptor binding |
What strategies address contradictions in synthetic yields or biological activity data?
Advanced Research Question
- Reproducibility Checks : Verify catalyst purity (e.g., TMDP degradation may lower yields) and solvent ratios .
- Data Normalization : Account for batch-to-batch variability in starting materials (e.g., 3-methylphenyl substituent sourcing) .
- Statistical Analysis : Use ANOVA to compare biological replicates and identify outliers .
How can computational methods enhance reaction design for triazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
- Quantum Chemical Calculations : Predict transition states and intermediates using Gaussian or ORCA software. For example, simulate the cyclocondensation pathway to optimize temperature .
- Machine Learning : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions for new analogs .
Q. Table 3: Computational Tools and Applications
| Tool | Application | Outcome | Reference |
|---|---|---|---|
| Gaussian 16 | Transition state optimization | Reduces trial-and-error steps | |
| ICReDD Platform | Reaction path search | Identifies high-yield pathways |
What methodologies assess the stability and solubility of this compound in biological assays?
Basic Research Question
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Advanced Research Question
- Key Modifications : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Pharmacophore Mapping : Identify essential moieties (e.g., carboxamide at C6) for target binding using CoMFA/CoMSIA .
What protocols ensure safe handling of toxic reagents like TMDP during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
